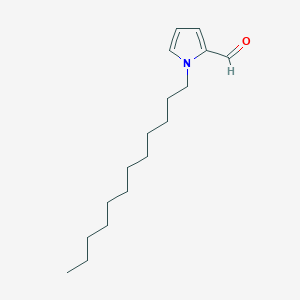
1-Dodecyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure consists of a pyrrole ring substituted with a dodecyl chain and an aldehyde group at the 2-position.
Preparation Methods
The synthesis of 1-Dodecyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of dodecylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Dodecylamine reacts with pyrrole-2-carboxaldehyde in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Dodecyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dodecyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The dodecyl chain contributes to the compound’s hydrophobicity, influencing its interactions with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
1-Dodecyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as pyrrole-2-carboxaldehyde and 1-ethyl-1H-pyrrole-2-carboxaldehyde. These compounds share a similar pyrrole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the dodecyl chain in this compound makes it more hydrophobic and may enhance its interactions with lipid membranes compared to its shorter-chain analogs .
Properties
CAS No. |
359643-81-5 |
|---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-dodecylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-17(18)16-19/h12-13,15-16H,2-11,14H2,1H3 |
InChI Key |
LJGZHSPRNRSQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















